N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
CAS No.: 1216819-71-4
VCID: VC6344927
Molecular Formula: C21H25ClFN3O2S2
Molecular Weight: 470.02
* For research use only. Not for human or veterinary use.
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride - 1216819-71-4](/images/structure/VC6344927.png)
Description |
N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound integrates various functional groups, such as a dimethylamino group, a fluorophenyl thioether, and a benzo[d]thiazole moiety, contributing to its pharmacological properties. SynthesisThe synthesis of N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride involves multiple steps. It requires careful control of reaction conditions such as temperature, solvent choice (often tetrahydrofuran or dimethyl sulfoxide), and reaction time to optimize yield and purity. Various purification techniques like recrystallization or chromatography may be employed to isolate the final product. Synthesis Steps
Mechanism of ActionThe mechanism of action for N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride likely involves interaction with specific biological targets such as enzymes or receptors. Similar compounds often modulate neurotransmitter systems or inhibit specific enzyme activities, suggesting potential applications in neuropharmacology. Potential Therapeutic Applications
Research FindingsResearch into similar compounds suggests that they often exhibit diverse biological activities. For instance, thiazole derivatives are known for their antimicrobial and anticancer properties. The specific structure of N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride suggests potential applications in targeting neurodegenerative diseases and other conditions influenced by enzyme activities. |
---|---|
CAS No. | 1216819-71-4 |
Product Name | N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride |
Molecular Formula | C21H25ClFN3O2S2 |
Molecular Weight | 470.02 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C21H24FN3O2S2.ClH/c1-14-5-10-17(27-4)19-20(14)29-21(23-19)25(12-11-24(2)3)18(26)13-28-16-8-6-15(22)7-9-16;/h5-10H,11-13H2,1-4H3;1H |
Standard InChIKey | LPHFHROELXPKKQ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F.Cl |
Solubility | not available |
PubChem Compound | 18576562 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume